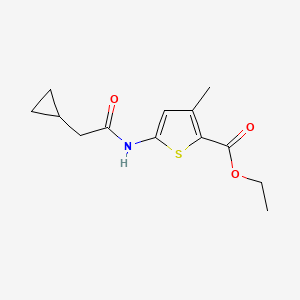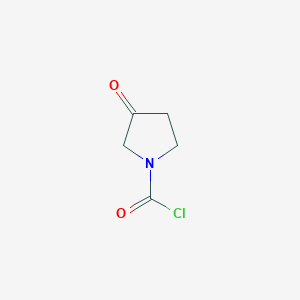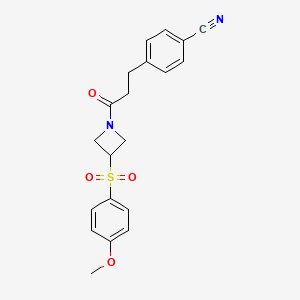![molecular formula C17H23NO3 B2690414 N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide CAS No. 2411279-12-2](/img/structure/B2690414.png)
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMEP or Dioxane Methoxyethyl Propenamide. DMEP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
作用機序
The mechanism of action of DMEP involves its ability to bind to the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. The exact mechanism by which DMEP inhibits HDAC activity is still being studied, but it is believed to involve the formation of a covalent bond between DMEP and the enzyme.
Biochemical and Physiological Effects:
DMEP has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, DMEP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms by which DMEP produces these effects are still being studied.
実験室実験の利点と制限
One advantage of using DMEP in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. Additionally, DMEP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of using DMEP is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are many potential future directions for research involving DMEP. One area of interest is the development of DMEP-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms by which DMEP produces its effects on HDAC enzymes and other cellular processes. Finally, the development of new synthesis methods for DMEP could lead to improvements in its purity and yield, making it more accessible for research.
合成法
DMEP can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 3-ethylbenzylamine to form an intermediate. The intermediate is then reacted with dioxane-2-carboxaldehyde to form the final product, DMEP. The synthesis of DMEP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
DMEP has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, DMEP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
特性
IUPAC Name |
N-(1,3-dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-14-7-5-8-15(11-14)12-18(16(19)4-2)13-17-20-9-6-10-21-17/h4-5,7-8,11,17H,2-3,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRBUWLGUFPZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CN(CC2OCCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)